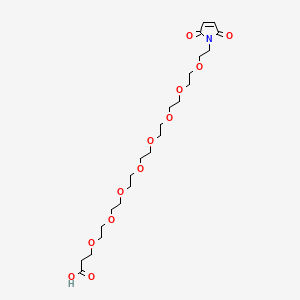

Mal-PEG8-acid

説明

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO12/c25-21-1-2-22(26)24(21)4-6-30-8-10-32-12-14-34-16-18-36-20-19-35-17-15-33-13-11-31-9-7-29-5-3-23(27)28/h1-2H,3-20H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZPPWOSICDUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Mal-PEG8-Acid in Modern Biotherapeutics

An In-Depth Technical Guide to Mal-PEG8-Acid: Structure, Properties, and Applications in Bioconjugation

In the landscape of advanced drug development, particularly in the realm of bioconjugation, precision and control are paramount. Mal-PEG8-acid has emerged as a critical heterobifunctional linker, ingeniously designed to bridge biomolecules with other entities, such as drugs, imaging agents, or surfaces. Its architecture, featuring a thiol-reactive maleimide group at one end and a carboxyl group at the other, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer, offers a unique combination of reactivity, solubility, and biocompatibility.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple datasheet to provide a deeper understanding of the molecule's core properties, its mechanism of action, and field-tested protocols for its successful application. We will explore the causality behind experimental choices, offering insights to empower researchers to not only apply this linker but to innovate with it.

Molecular Structure and Physicochemical Properties

The efficacy of Mal-PEG8-acid is rooted in its distinct chemical domains, each serving a specific function.

-

Maleimide Group: This group provides highly specific reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This specificity is crucial for achieving controlled, site-specific conjugation.

-

Polyethylene Glycol (PEG) Spacer (n=8): The eight-unit PEG chain is a critical component. It is a hydrophilic spacer that enhances the water solubility of the resulting conjugate, often preventing aggregation and reducing immunogenicity. The defined length of the PEG8 chain provides precise control over the distance between the conjugated molecules.

-

Carboxylic Acid (-COOH) Terminus: This terminal group provides a versatile handle for subsequent reactions. It can be activated to form a stable amide bond with primary amine groups on other molecules, such as lysine residues or amine-functionalized surfaces.

Below is a diagram illustrating the chemical structure of Mal-PEG8-acid.

Caption: Reaction mechanism of maleimide-thiol conjugation and the competing hydrolysis side reaction.

Experimental Protocol: Conjugation of Mal-PEG8-Acid to a Thiolated Antibody

This protocol provides a self-validating workflow for conjugating Mal-PEG8-acid to a protein, such as a monoclonal antibody (mAb), that has been engineered or reduced to expose free thiol groups.

4.1. Materials and Reagents

-

Thiolated mAb in Phosphate Buffered Saline (PBS).

-

Mal-PEG8-acid (e.g., from a reputable supplier).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.

-

Quenching Reagent: 1 M N-acetylcysteine or L-cysteine.

-

Purification System: Size exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).

4.2. Step-by-Step Methodology

-

Antibody Preparation:

-

If starting with a native antibody, reduce disulfide bonds using a reducing agent like DTT or TCEP to expose free thiols.

-

Immediately remove the reducing agent using a desalting column, exchanging the antibody into the degassed Reaction Buffer.

-

Expert Insight: The inclusion of EDTA in the buffer is critical to chelate any trace metal ions, which can catalyze the re-oxidation of thiols to form disulfide bonds, thus preventing conjugation.

-

-

Mal-PEG8-Acid Stock Solution Preparation:

-

Immediately before use, dissolve Mal-PEG8-acid in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Expert Insight: Maleimides are moisture-sensitive. Using anhydrous solvent and preparing the solution fresh is essential to prevent pre-reaction hydrolysis.

-

-

Conjugation Reaction:

-

Adjust the thiolated mAb concentration to 1-10 mg/mL in the Reaction Buffer.

-

Add the Mal-PEG8-acid stock solution to the mAb solution to achieve a 5 to 20-fold molar excess of the linker over the antibody thiols.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Expert Insight: The optimal molar excess depends on the protein and must be determined empirically. Starting with a 10-fold excess is a common practice. The reaction progress can be monitored by analyzing aliquots over time.

-

-

Quenching the Reaction:

-

Add a 2-fold molar excess of the quenching reagent (e.g., L-cysteine) relative to the initial amount of Mal-PEG8-acid.

-

Incubate for 30 minutes at room temperature. This step ensures that any unreacted maleimide groups are capped, preventing non-specific cross-linking later.

-

-

Purification of the Conjugate:

-

Remove unreacted linker and quenching reagent using a purification method appropriate for the scale.

-

For lab scale, a desalting column or SEC is effective.

-

For larger scales, TFF is the industry standard.

-

The purified conjugate should be exchanged into a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization and Validation:

-

Drug-to-Antibody Ratio (DAR): Use Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to determine the average number of linker molecules conjugated per antibody.

-

Purity and Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to assess the percentage of monomer and identify any high molecular weight aggregates.

-

Confirmation of Conjugation: SDS-PAGE analysis will show a shift in the molecular weight of the antibody chains corresponding to the attached Mal-PEG8-acid.

-

Caption: Experimental workflow for the conjugation of Mal-PEG8-acid to a thiolated antibody.

Applications in Drug Development

The unique structure of Mal-PEG8-acid makes it a valuable tool in several advanced therapeutic and diagnostic applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application. Mal-PEG8-acid serves as a hydrophilic linker to attach potent cytotoxic drugs to monoclonal antibodies. The PEG spacer enhances the solubility and stability of the ADC, contributing to a better pharmacokinetic profile.

-

PEGylation: While PEG8 is short, it is part of a broader class of PEG linkers used for PEGylation—the process of attaching PEG chains to proteins or peptides to increase their serum half-life, reduce immunogenicity, and improve stability.

-

Targeted Drug Delivery: The carboxylic acid end can be conjugated to drugs, while the maleimide end attaches to a targeting ligand (like a peptide or antibody fragment), creating a system that delivers a therapeutic payload to a specific site.

-

Surface Functionalization: Mal-PEG8-acid is used to modify the surfaces of nanoparticles, liposomes, and medical devices. The PEG chain creates a hydrophilic, protein-repellent layer, while the terminal groups allow for the attachment of targeting moieties.

Conclusion and Future Outlook

Mal-PEG8-acid is more than just a chemical linker; it is an enabling technology in the field of bioconjugation. Its well-defined structure, combining a specific thiol-reactive group with a hydrophilic spacer and a versatile carboxyl handle, provides a robust platform for creating sophisticated bioconjugates. The principles and protocols outlined in this guide demonstrate that success lies in understanding the chemistry and meticulously controlling reaction parameters. As the demand for targeted therapeutics and advanced biomaterials grows, the role of precisely engineered linkers like Mal-PEG8-acid will continue to expand, driving innovation in medicine and biotechnology.

References

-

Click Chemistry Tools. (n.d.). Maleimide-PEG8-Acid. Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

An In-depth Technical Guide to the Strategic Application of Mal-PEG8-acid in Bioconjugation

This guide provides an in-depth technical overview of Maleimide-PEG8-acid, a heterobifunctional linker critical to the advancement of targeted therapeutics and bioconjugate chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles of Mal-PEG8-acid, its strategic advantages in experimental design, and provides field-proven protocols for its successful implementation.

Introduction: The Strategic Advantage of Discrete PEGylation

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biomolecules. This modification can improve a protein's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2] While traditional PEGylation often involves polydisperse PEG reagents, the use of discrete PEG (dPEG®) linkers, such as Mal-PEG8-acid, offers unparalleled precision. A discrete PEG linker has a precisely defined molecular weight and length, which is crucial for creating homogenous bioconjugates with consistent and predictable properties.[1]

Mal-PEG8-acid, in particular, is a powerful tool in the bioconjugation toolkit. It is a heterobifunctional linker, meaning it possesses two different reactive functional groups at either end of a defined eight-unit polyethylene glycol chain.[1][3] This dual functionality allows for the specific and controlled covalent linkage of two different molecules, a critical feature in the construction of complex biomolecular architectures like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][4]

Core Directive: Understanding the Mal-PEG8-acid Chemical Structure

The efficacy of Mal-PEG8-acid lies in its distinct molecular architecture, which consists of three key functional domains: a maleimide group, a discrete eight-unit PEG spacer, and a terminal carboxylic acid.

-

The Maleimide Group: This five-membered heterocyclic ring is a highly electrophilic center that exhibits exceptional reactivity and selectivity towards thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins and peptides.[4] This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions.[4][]

-

The PEG8 Spacer: The backbone of the linker is composed of exactly eight ethylene glycol repeating units. This hydrophilic spacer enhances the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[3][6] The defined length of the PEG8 chain also provides precise control over the spatial separation between the conjugated molecules.

-

The Carboxylic Acid Group: The terminal propionic acid provides a second, distinct point of attachment. This carboxyl group can be activated to react with primary amines, such as those on the lysine residues of a protein or an amine-containing small molecule, to form a stable amide bond.[3][4]

Below is a table summarizing the key properties of Mal-PEG8-acid:

| Property | Value | Source(s) |

| Molecular Formula | C23H39NO12 | [4] |

| Molecular Weight | 521.6 g/mol | [4] |

| CAS Number | 1818294-46-0 | [4][7] |

| Solubility | Water, DMSO, DMF | [4][7] |

| Predicted pKa | 4.28 ± 0.10 | [7] |

Scientific Integrity & Logic: The Chemistry of Conjugation

A deep understanding of the reaction mechanisms and conditions is paramount for successful bioconjugation with Mal-PEG8-acid. The two reactive ends of the molecule require distinct chemical environments for optimal reactivity and specificity.

The Maleimide-Thiol Reaction: A Matter of pH

The reaction of the maleimide group with a thiol is highly efficient and selective within a specific pH range.

-

Optimal pH: The ideal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[][8] In this range, the reaction is highly chemoselective for thiols.[8] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[][8]

-

Causality: The selectivity is rooted in the pKa of the thiol group (typically around 8.5 for cysteine). At a pH below the pKa, the thiol exists predominantly in its protonated form (R-SH). While the reactive species is the deprotonated thiolate anion (R-S-), a sufficient concentration exists at pH 7.0-7.5 for the reaction to proceed efficiently without significant side reactions.

-

Side Reactions: Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to a loss of selectivity.[8] Additionally, the maleimide ring itself is susceptible to hydrolysis at alkaline pH, which opens the ring to form an unreactive maleamic acid derivative.[8][9] Therefore, maintaining the recommended pH is critical for a successful and specific conjugation.

The Carboxyl-Amine Reaction: Activation is Key

The formation of a stable amide bond between the carboxylic acid of Mal-PEG8-acid and a primary amine requires chemical activation of the carboxyl group. The most common and effective method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11]

-

Mechanism of Action:

-

EDC reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[10][12]

-

This intermediate can then react with a primary amine to form an amide bond, releasing an EDC by-product as a soluble urea derivative.[10]

-

However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the carboxylic acid.[10] To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is added.[10][11]

-

The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester.[10][12] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[10]

-

The following diagram illustrates the two-step EDC/Sulfo-NHS activation and subsequent amidation:

Caption: EDC/Sulfo-NHS activation workflow for amide bond formation.

Field-Proven Protocol: Two-Step Conjugation of a Thiol-Containing Peptide to an Amine-Containing Protein

This protocol details a common application of Mal-PEG8-acid: linking a cysteine-terminated peptide to the lysine residues of an antibody. This two-step approach ensures specificity and minimizes undesirable side reactions.

Step 1: Activation of Mal-PEG8-acid and Conjugation to the Antibody

Rationale: In this first step, we activate the carboxylic acid end of the linker and react it with the primary amines (lysine residues) on the antibody surface. This creates a maleimide-activated antibody.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Mal-PEG8-acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)[13]

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

-

Prepare Solutions: Immediately before use, prepare a 10 mM stock solution of Mal-PEG8-acid in anhydrous DMSO. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Causality: EDC and its intermediates are susceptible to hydrolysis, so fresh solutions are critical for high activation efficiency.[11]

-

Activate Mal-PEG8-acid: In a microcentrifuge tube, combine EDC and Sulfo-NHS with the Mal-PEG8-acid solution. A typical molar ratio is a 2- to 5-fold molar excess of EDC and Sulfo-NHS over the linker. Incubate for 15 minutes at room temperature.

-

Conjugate to Antibody: Add a 10- to 20-fold molar excess of the activated Mal-PEG8-acid to the antibody solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Purify the Maleimide-Activated Antibody: Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.[13] The purified maleimide-activated antibody will elute in the void volume.

Step 2: Conjugation of the Thiol-Containing Peptide

Rationale: The purified maleimide-activated antibody is now ready to react specifically with the thiol group on the cysteine-terminated peptide.

Materials:

-

Purified Maleimide-Activated Antibody

-

Thiol-Containing Peptide

-

Anhydrous DMSO (if needed to dissolve the peptide)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5, degassed)

Procedure:

-

Prepare Peptide Solution: Dissolve the thiol-containing peptide in Conjugation Buffer. If the peptide has low aqueous solubility, it can first be dissolved in a small amount of DMSO and then added to the buffer.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved peptide to the maleimide-activated antibody solution. Causality: Using a degassed buffer and handling the reaction under an inert gas (like nitrogen or argon) is recommended to prevent oxidation of the thiol groups, which would render them unreactive.

-

Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification of the Final Conjugate: The final conjugate can be purified from excess peptide and unreacted antibody using size-exclusion chromatography (SEC).[14][15] The larger antibody-peptide conjugate will elute before the smaller, unreacted peptide.[14]

The following diagram visualizes the complete two-step conjugation workflow:

Caption: Workflow for two-step conjugation using Mal-PEG8-acid.

Trustworthiness: Characterization and Validation of the Conjugate

Thorough characterization of the final conjugate is a critical, self-validating step to ensure the success of the conjugation protocol.

-

SDS-PAGE: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis is a rapid and routine method to confirm conjugation. The PEGylated protein will show a distinct upward shift in its apparent molecular weight compared to the unconjugated protein.[16][17]

-

Size-Exclusion Chromatography (SEC): As a purification method, SEC also serves as an analytical tool. The elution profile can be used to assess the purity of the conjugate and detect the presence of aggregates or unreacted starting materials.[14][18]

-

Mass Spectrometry (MS): Mass spectrometry is the gold standard for definitive characterization. It provides a precise molecular weight of the conjugate, confirming the addition of the linker and peptide.[16][19][20] Techniques like MALDI-TOF or ESI-MS can be employed to determine the degree of labeling (i.e., the number of peptides conjugated per antibody).[16][20]

Conclusion

Mal-PEG8-acid is a versatile and powerful heterobifunctional linker that enables the precise construction of complex bioconjugates. Its well-defined structure, coupled with the distinct and controllable reactivity of its terminal maleimide and carboxylic acid groups, provides researchers with a high degree of control over the conjugation process. By understanding the underlying chemical principles and adhering to optimized protocols for reaction, purification, and characterization, scientists can effectively leverage Mal-PEG8-acid to develop novel therapeutics and research tools with enhanced properties and performance.

References

- Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEGs. Benchchem.

- A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry. Benchchem.

- Mal-PEG8-acid. Benchchem.

- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.

- The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF.

- Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS One.

- Maleimide Reaction Chemistry. Vector Labs.

- Mal-PEG8-acid, 1818294-46-0. BroadPharm.

- Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. PMC.

- Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase.

- Mal-amido-PEG8-acid, 1334177-86-4. BroadPharm.

- Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using Mal-amido-PEG8-acid. Benchchem.

- Mal-amido-PEG8-acid | CAS# 1334177-86-4 | PEG Linker. MedKoo Biosciences.

- Application Note: Purification of Fluorescent Conjugates Using Size-Exclusion Chrom

- Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS One.

- Mal-PEG8-acid CAS#: 1818294-46-0. ChemicalBook.

- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.

- Insights into maleimide-thiol conjug

- How Heterobifunctional PEG Linkers Improve Targeted Delivery. PurePEG.

- General Protocol for Coupling Biomolecules to Carboxyl

- From Synthesis to Characterization of Site-Selective PEGyl

- EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances.

- Purification of Labeled Antibodies Using Size-Exclusion Chrom

- Orbitrap Mass Spectrometer Characterization of PEGyl

- SDS-PAGE before and after PEGylation.

- Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH.

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.

- Size-Exclusion Chromatography for purific

- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media.

- Antibody Drug Conjug

- Size-Exclusion Chromatography for Analyzing Complex and Novel Biotherapeutic Products.

- Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a PEG8 Linker. Benchchem.

- Purification of Labeled Antibodies Using Size-Exclusion Chromatography.

- Antibody Drug Conjug

- Maleimide Linkers in Antibody-Drug Conjug

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 3. Mal-PEG8-acid, 1818294-46-0 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mal-PEG8-acid CAS#: 1818294-46-0 [m.chemicalbook.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 12. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to Mal-PEG8-acid: Properties, Mechanisms, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, reaction mechanisms, and critical applications of Maleimide-PEG8-acid (Mal-PEG8-acid), a versatile heterobifunctional linker essential in modern bioconjugation.

Introduction: The Role of Mal-PEG8-acid in Bioconjugation

In the landscape of advanced therapeutics and diagnostics, the precise and stable linkage of molecules is paramount. Mal-PEG8-acid has emerged as a critical tool, enabling the covalent conjugation of biomolecules. It is a heterobifunctional linker, meaning it possesses two different reactive groups: a maleimide and a carboxylic acid.[1][2] This dual reactivity allows for the sequential and controlled coupling of distinct molecular entities.

The structure consists of:

-

A Maleimide Group : This moiety exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins.[3][4]

-

A Carboxylic Acid Group : This terminal acid can be activated to react with primary amines (e.g., lysine residues), forming stable amide bonds.[1][2]

-

A Polyethylene Glycol (PEG) Spacer : The eight-unit PEG chain is a hydrophilic spacer that enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and provides a defined distance between the conjugated molecules.[2][4]

These features make Mal-PEG8-acid an ideal reagent for constructing complex biomolecular architectures like antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles.

Core Physicochemical Properties

A precise understanding of the molecular properties of Mal-PEG8-acid is the foundation for accurate experimental design, particularly for stoichiometric calculations in conjugation reactions. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight (MW) | 521.6 g/mol | [2][4][5][6] |

| Average Molecular Weight | 521.56 g/mol | [1][3] |

| Exact Mass | 521.2472 g/mol | [1] |

| Molecular Formula | C₂₃H₃₉NO₁₂ | [1][2][5] |

| CAS Number | 1818294-46-0 | [1][2][3][5] |

| Purity | Typically ≥95% | [2][3] |

| Solubility | Water, DMSO, DMF, DCM | [2] |

| Storage Condition | -20°C, protected from moisture | [2][7] |

Mechanism of Action: The Thiol-Maleimide Reaction

The primary utility of the maleimide group is its highly efficient and chemoselective reaction with a thiol. This reaction, a Michael addition, is the cornerstone of its application in bioconjugation.[8][9]

Causality of Reaction Conditions: The reaction is highly pH-dependent. The optimal pH range is between 6.5 and 7.5.[10][11][12]

-

Below pH 6.5: The thiol group (-SH) is predominantly protonated, making it a less effective nucleophile, which slows the reaction rate.

-

Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[11] Furthermore, competitive reactions with primary amines (like lysine) can occur at higher pH, reducing the specificity of the conjugation.[11][12]

The reaction proceeds as the nucleophilic thiolate anion attacks one of the carbon atoms in the maleimide double bond, resulting in the formation of a stable thioether bond.[9][10]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Experimental Protocol: Site-Specific Labeling of a Thiol-Containing Protein

This protocol provides a self-validating workflow for conjugating Mal-PEG8-acid to a protein with an available cysteine residue.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step, from disulfide reduction to purification, includes rationale and checkpoints to ensure the integrity of the final conjugate.

Step 1: Reagent and Buffer Preparation (The Foundation)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2. It is critical to use a buffer free of thiols (like DTT or β-mercaptoethanol) and primary amines (like Tris), as these will compete with the reaction.[13][14] Degas the buffer by vacuum or by bubbling with nitrogen to minimize oxidation of thiols.[14]

-

Protein Solution: Dissolve the protein to be labeled in the conjugation buffer at a concentration of 1-10 mg/mL.[8][14]

-

Reducing Agent (if necessary): Prepare a 10 mM stock solution of TCEP (tris(2-carboxyethyl)phosphine). TCEP is ideal because it is stable and does not contain a thiol group, meaning it does not need to be removed prior to adding the maleimide.[8]

-

Mal-PEG8-acid Stock Solution: Immediately before use, dissolve Mal-PEG8-acid in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mg/mL.[14] Hydrolysis of the maleimide group can occur in aqueous solutions, so do not store the linker in solution.[11]

Step 2: Protein Disulfide Bond Reduction (Exposing the Target)

-

Rationale: Many cysteine residues in proteins exist as oxidized disulfide bridges, which are unreactive towards maleimides.[8][14] A reduction step is necessary to generate free thiols for conjugation.

-

Procedure:

-

Add a 10- to 20-fold molar excess of TCEP stock solution to the protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

Step 3: Conjugation Reaction (The Covalent Linkage)

-

Rationale: A molar excess of the PEG-maleimide linker is used to drive the reaction to completion, ensuring that a high percentage of the available thiols are labeled.[12][15]

-

Procedure:

-

Calculate the required volume of the Mal-PEG8-acid stock solution to achieve a 10- to 20-fold molar excess relative to the protein.[15]

-

Add the calculated volume of the linker solution to the reduced protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[12][15]

-

Step 4: Purification of the Conjugate (Ensuring Purity)

-

Rationale: It is critical to remove unreacted Mal-PEG8-acid and any reaction byproducts from the final conjugate.

-

Procedure:

-

Size-Exclusion Chromatography (SEC): This is the most effective method. Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[15][16] The larger protein conjugate will elute first, while the smaller, unreacted linker is retained and elutes later.

-

Dialysis: An alternative for removing small molecule impurities.[15]

-

Caption: Experimental workflow for protein conjugation with Mal-PEG8-acid.

Step 5: Characterization and Validation

-

MALDI-TOF Mass Spectrometry: Confirms the successful conjugation by showing an increase in the molecular weight of the protein corresponding to the mass of the attached Mal-PEG8-acid linker (521.6 Da per linker).

-

SDS-PAGE: A successful conjugation will result in a band shift on the gel, indicating an increase in the molecular weight of the protein.

-

Reverse Phase HPLC: Can be used to separate the conjugated protein from the unconjugated protein, allowing for quantification of conjugation efficiency.[16]

Conclusion

Mal-PEG8-acid is a powerful and versatile tool in the arsenal of the modern biochemist and drug developer. Its well-defined molecular weight, heterobifunctional nature, and the high specificity of the thiol-maleimide reaction provide a robust platform for the construction of precisely engineered bioconjugates. By understanding the underlying chemical principles and adhering to validated protocols, researchers can effectively leverage this linker to advance the frontiers of therapeutics, diagnostics, and fundamental biological research.

References

- BenchChem. (2025). Core Mechanism: The Thiol-Maleimide Reaction.

-

National Center for Biotechnology Information. (n.d.). Mal-PEG8-acid. PubChem Compound Database. Retrieved from [Link]

-

AxisPharm. (n.d.). Mal-PEG8-acid, CAS 1818294-46-0. Retrieved from [Link]

-

CD Bioparticles. (n.d.). MAL-PEG8-Acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]

-

Modern Biological. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mal-amido-PEG8-acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?. Retrieved from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Mal-PEG8-acid, 1818294-46-0 | BroadPharm [broadpharm.com]

- 3. Mal-PEG8-acid, CAS 1818294-46-0 | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Mal-PEG8-acid | C23H39NO12 | CID 77078332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MAL-PEG8-Acid - CD Bioparticles [cd-bioparticles.net]

- 7. Mal-amido-PEG8-acid, 1334177-86-4 | BroadPharm [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. lumiprobe.com [lumiprobe.com]

- 15. broadpharm.com [broadpharm.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Mal-PEG8-acid

This guide provides a comprehensive, technically detailed overview of the synthesis pathway for Maleimide-PEG8-Carboxylic Acid (Mal-PEG8-acid), a heterobifunctional linker critical in modern bioconjugation and drug development. Designed for researchers, chemists, and drug development professionals, this document elucidates the strategic considerations, core chemical transformations, and robust analytical validation required for successful synthesis.

Introduction: The Strategic Importance of Mal-PEG8-acid

Mal-PEG8-acid is a cornerstone of bioconjugation, serving as a molecular bridge to link proteins, peptides, or other biomolecules to various payloads, such as therapeutic agents or imaging labels.[1][2][3][4] Its structure is elegantly tailored for this purpose:

-

Maleimide Group: Offers high specificity for covalent bond formation with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins.[5][6] This reaction is efficient and proceeds under mild, physiologically compatible conditions.

-

Carboxylic Acid Group: Provides a versatile handle for conjugation to primary amines (e.g., lysine residues) after activation, typically with carbodiimides like EDC, to form a stable amide bond.[6][7]

-

PEG8 Spacer: The eight-unit polyethylene glycol (PEG) chain is a hydrophilic spacer that enhances the solubility of the conjugate in aqueous media, reduces aggregation, and can minimize the immunogenicity of the modified biomolecule.[6][7]

The synthesis of this molecule, while conceptually straightforward, demands a meticulous approach to chemical strategy, particularly concerning the use of orthogonal protecting groups to ensure regioselective functionalization.

Chapter 1: Retrosynthetic Analysis and Strategic Planning

A successful synthesis begins with a robust strategic plan. The retrosynthetic analysis of Mal-PEG8-acid reveals a logical pathway involving key disconnections and the implementation of an orthogonal protection strategy.

Retrosynthetic Breakdown

The target molecule, Mal-PEG8-acid, can be conceptually disassembled to reveal a practical forward synthesis route. The maleimide ring is the most complex functionality and is logically formed from an amine precursor reacting with maleic anhydride. The carboxylic acid must be masked during this process to prevent unwanted side reactions. This leads to a primary synthetic intermediate: an amino-PEG linker with a protected carboxylic acid terminus.

Caption: Retrosynthetic analysis of Mal-PEG8-acid.

The Imperative of Orthogonal Protection

The core challenge in synthesizing heterobifunctional linkers is to control which end of the molecule reacts at each step.[8][9] An orthogonal protection strategy is essential. In this synthesis, the carboxylic acid and the amine that will become the maleimide must be masked and unmasked under conditions that do not affect each other.

A common and effective strategy involves:

-

Starting Material: H2N-PEG8-COOH.

-

Carboxylic Acid Protection: The carboxylic acid is first protected as a tert-butyl (t-butyl) ester. This group is stable under the basic and nucleophilic conditions required for maleimide formation but can be selectively removed under acidic conditions.[10][11]

-

Amine Functionalization: The free amine is then converted to the maleimide.

-

Final Deprotection: The t-butyl ester is cleaved to reveal the carboxylic acid, yielding the final product.

Chapter 2: The Forward Synthesis Pathway: A Step-by-Step Guide

The forward synthesis translates the retrosynthetic plan into a sequence of laboratory procedures. The most common and reliable pathway proceeds in four distinct steps starting from the commercially available Amino-PEG8-Carboxylic Acid.

Sources

- 1. Mal-PEG-COOH, Mal-PEG-AA - Biopharma PEG [biochempeg.com]

- 2. polysciences.com [polysciences.com]

- 3. MAL-PEG8-Acid - CD Bioparticles [cd-bioparticles.net]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Maleimide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mal-PEG8-acid, 1818294-46-0 | BroadPharm [broadpharm.com]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Mal-PEG8-acid Bioconjugation Chemistry

This guide provides an in-depth technical exploration of Mal-PEG8-acid, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery, and diagnostics. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to offer a deep understanding of the underlying chemistry, empowering you to optimize your conjugation strategies and troubleshoot common challenges. We will delve into the core principles of maleimide-thiol chemistry, provide field-proven insights into experimental design, and offer detailed methodologies for successful bioconjugate synthesis and purification.

The Chemistry of Mal-PEG8-acid: A Strategic Overview

Mal-PEG8-acid is a powerful tool for covalently linking two different molecules with precision and control.[1] Its structure is a testament to rational design, incorporating three key functional components: a thiol-reactive maleimide group, an amine-reactive carboxylic acid group, and a hydrophilic 8-unit polyethylene glycol (PEG8) spacer.[1][2] This unique architecture allows for the stepwise and controlled conjugation of biomolecules.[1]

The hydrophilic PEG8 spacer is not merely a linker; it is a critical element that enhances the solubility and flexibility of the resulting conjugate in aqueous environments.[1][3][4] This property is particularly advantageous in pharmaceutical development, where maintaining the stability and bioavailability of protein-based therapeutics is paramount.[1] The defined length of the PEG chain also provides a known distance between the conjugated molecules, which can be crucial for preserving their biological activity.[1]

At its core, the utility of Mal-PEG8-acid hinges on two highly specific and efficient chemical reactions:

-

Maleimide-Thiol Conjugation: The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, typically found on cysteine residues within proteins and peptides.[5][6] This reaction, a Michael addition, forms a stable thioether bond.[7][8][9]

-

Carboxylic Acid-Amine Conjugation: The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of proteins.[3][5][10] This results in the formation of a stable amide bond.[3][10][11]

This dual reactivity allows for both sequential and one-pot conjugation strategies, offering significant flexibility in experimental design.[5]

The Maleimide-Thiol Reaction: A Deeper Dive

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its speed, selectivity, and efficiency under mild, physiological conditions.[7][12]

Mechanism of Action: The Michael Addition

The maleimide-thiol reaction is a classic example of a Michael addition.[7][8][9] The thiol group, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This electron-deficient double bond is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl groups.[9][13] The reaction proceeds rapidly without the need for a catalyst, especially in aqueous solutions.[8][12][14]

Critical Reaction Parameters: The Key to Success

pH is Paramount: The pH of the reaction buffer is the most critical factor for a successful maleimide-thiol conjugation. The optimal pH range is between 6.5 and 7.5.[5][12][15][16]

-

Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is low, as the thiol group (R-SH) remains protonated. This significantly slows down the reaction rate.

-

Above pH 7.5: While the reaction with thiols is still rapid, two undesirable side reactions become prominent:

-

Reaction with Amines: Primary amines (like the side chain of lysine) become more nucleophilic and can react with the maleimide, leading to a loss of selectivity.[15] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, but this selectivity diminishes as the pH increases.[12][15]

-

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at alkaline pH.[16] This hydrolysis opens the ring to form a non-reactive maleamic acid, which is incapable of reacting with thiols, thereby reducing the conjugation yield.[16]

-

Temperature and Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[5] Higher temperatures can increase the rate of maleimide hydrolysis.[16]

Molar Ratio: A molar excess of the Mal-PEG8-acid is generally used to ensure complete conjugation of the thiol-containing molecule. A 5- to 20-fold molar excess is a common starting point, but this should be optimized for each specific application.[5][17][18]

Potential Pitfalls and How to Avoid Them

Disulfide Bonds: Many proteins, particularly antibodies, contain cysteine residues that are involved in disulfide bonds. These oxidized cysteines are unreactive towards maleimides.[17][19][20] Therefore, a reduction step is often necessary to generate free thiols.

-

Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is a popular choice as it is a potent and selective reducing agent that does not contain a thiol group itself. Dithiothreitol (DTT) can also be used, but any excess must be removed before the addition of the maleimide reagent, as it will compete for reaction.[17]

Hydrolysis of the Maleimide: As mentioned, the maleimide group is sensitive to moisture.[5] To minimize hydrolysis:

-

Always use anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions of Mal-PEG8-acid.[5][16]

-

Prepare stock solutions fresh and use them immediately.[16] Avoid long-term storage of aqueous solutions.[16]

-

Store the solid Mal-PEG8-acid at -20°C, protected from light and moisture.[5][21]

Retro-Michael Reaction: The thioether bond formed in the maleimide-thiol conjugation can, under certain conditions, be reversible.[12][15] This "retro-Michael" reaction can lead to the transfer of the PEG linker to other thiol-containing molecules, such as serum albumin in vivo, which can result in off-target effects.[12][15] While the thioether bond is generally considered stable, this potential for reversibility is an important consideration, especially in the context of developing therapeutic agents like antibody-drug conjugates (ADCs).[15]

The Carboxylic Acid-Amine Reaction: Completing the Conjugation

The carboxylic acid group on Mal-PEG8-acid provides the second handle for conjugation, typically with primary amines on a biomolecule. This reaction requires activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.

Activation of the Carboxylic Acid

The most common method for activating the carboxylic acid is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

-

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

This intermediate is unstable in aqueous solutions and can be hydrolyzed back to the carboxylic acid.

-

NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.

-

The NHS ester then reacts with a primary amine to form a stable amide bond, releasing NHS or Sulfo-NHS.

Reaction Conditions for Amide Bond Formation

-

Activation pH: The activation of the carboxylic acid with EDC is typically performed at a slightly acidic pH of 4.5-7.2.[5]

-

Conjugation pH: The subsequent reaction of the NHS ester with the amine is more efficient at a slightly higher pH, typically 7.2-7.5.[22]

-

Buffers: Buffers that do not contain primary amines, such as MES or HEPES, should be used for the activation and conjugation steps.[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for using Mal-PEG8-acid. It is crucial to optimize these protocols for your specific molecules of interest.

Protocol 1: Sequential Conjugation (Thiol-First)

This is the most common approach, where the maleimide is reacted first, followed by the activation and reaction of the carboxylic acid.

Step 1: Maleimide-Thiol Conjugation

-

Prepare the Thiol-Containing Molecule: Dissolve your protein or peptide in a suitable buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS).[5] If necessary, reduce disulfide bonds with TCEP and then remove the excess TCEP using a desalting column.[5][20]

-

Prepare the Mal-PEG8-acid: Immediately before use, dissolve the Mal-PEG8-acid in an anhydrous solvent like DMSO to create a stock solution.[5][17]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved Mal-PEG8-acid to the solution of the thiol-containing molecule.[5]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

-

Purification: Remove the excess, unreacted Mal-PEG8-acid using size-exclusion chromatography (e.g., a desalting column).[5]

Step 2: Carboxylic Acid-Amine Conjugation

-

Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in a suitable buffer (e.g., MES or HEPES at pH 4.5-7.2).[5]

-

Activate the Carboxylic Acid: To the purified product from Step 1, add a molar excess of EDC and NHS.[5]

-

Incubation for Activation: Incubate for 15-30 minutes at room temperature.[5]

-

Conjugation: Add the amine-containing molecule to the activated intermediate. The pH may be adjusted to 7.2-7.5 for this step.[22]

-

Incubation for Conjugation: Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine.[22]

-

Final Purification: Purify the final bioconjugate using an appropriate chromatography method (see Section 5).

Purification of PEGylated Proteins: Strategies and Techniques

The purification of PEGylated proteins can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted protein, unreacted PEG linker, and proteins with varying degrees of PEGylation.[23][24]

| Purification Technique | Principle of Separation | Application in PEGylation |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Effective for removing unreacted low molecular weight PEG linkers and by-products.[] Can also separate native protein from PEGylated protein.[26] |

| Ion-Exchange Chromatography (IEX) | Separation based on surface charge.[] | The PEG chains can shield the charges on the protein surface, altering its binding to the IEX resin.[] This allows for the separation of proteins with different degrees of PEGylation.[][27] |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | Can be used as a polishing step after IEX.[27][28] |

| Reverse-Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity, typically using organic solvents.[] | Widely used for the purification of peptides and small proteins, and can be applied to the analysis of PEGylated conjugates.[] |

| Ultrafiltration/Diafiltration | Separation based on molecular weight cutoff.[29] | Can be used to remove unreacted PEG and native protein from the PEGylated product.[29] |

Characterization of Bioconjugates

After purification, it is essential to characterize the final bioconjugate to confirm its identity, purity, and the degree of labeling.

| Analytical Technique | Information Provided |

| UV-Vis Spectroscopy | Can be used to determine the concentration of the protein and, if a chromophoric payload is attached, the degree of labeling.[17] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the conjugate and can separate different species (e.g., unconjugated vs. conjugated).[23] SEC-HPLC can provide information on aggregation and molecular weight.[23] |

| Mass Spectrometry (MS) | Provides the most accurate determination of the molecular weight of the conjugate, confirming the covalent attachment of the PEG linker and any other modifications.[23][24][30] |

| Gel Electrophoresis (SDS-PAGE) | Can visualize the increase in molecular weight upon PEGylation, although it provides less precise information than MS.[26] |

Storage and Handling of Mal-PEG8-acid

Proper storage and handling are crucial to maintain the reactivity of Mal-PEG8-acid.

| Form | Storage Temperature | Duration of Stability | Notes |

| Solid | -20°C | Up to 3 years | Protect from light and moisture.[5] |

| Stock Solution in Anhydrous DMSO/DMF | -20°C or -80°C | Short-term | Prepare fresh and use immediately.[16] Avoid repeated freeze-thaw cycles.[5][21] |

Conclusion

Mal-PEG8-acid is a versatile and powerful reagent in the bioconjugation toolbox. A thorough understanding of the underlying maleimide-thiol and carbodiimide chemistries, careful control of reaction parameters, and the implementation of appropriate purification and characterization techniques are essential for the successful synthesis of well-defined and functional bioconjugates. This guide provides the fundamental knowledge and practical insights to empower researchers to leverage the full potential of Mal-PEG8-acid in their scientific endeavors.

References

- A Comprehensive Technical Guide to the Maleimide-Thiol Michael Addition Reaction - Benchchem.

- Maleimide Reaction Chemistry - Vector Labs.

- Mastering Maleimide Reactions in Bioconjugation: Your Ultim

- The Thiol-Maleimide Reaction: A Guide - Bachem.

- storage and handling conditions for Mal-amido-PEG8-acid to maintain reactivity - Benchchem.

- PEGylated Protein Purific

- Catalysis of imido-group hydrolysis in a maleimide conjug

- On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates | Journal of the American Chemical Society.

- Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight.

- Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjug

- Michael thiol-maleimide addition reaction, rearrangements and products formed.

- Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGyl

- Mal-PEG8-acid - Benchchem.

- N-Mal-N-bis(PEG8-acid) - BroadPharm.

- Purification of pegyl

- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer N

- Mal-PEG8-acid, 1818294-46-0 - BroadPharm.

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes - Tocris Bioscience.

- Mal-PEG8-acid, CAS 1818294-46-0 | AxisPharm.

- MAL-DPEG®₈-ACID DESCRIPTION - Vector Labs.

- minireview: addressing the retro-michael instability of maleimide bioconjug

- Maleimide Labeling of Proteins and Other Thiol

- Protocol: Maleimide labeling of proteins and other thiol

- From Synthesis to Characterization of Site-Selective PEGyl

- The role of maleimide alkene substitution in post‐conjugation hydrolysis.

- what is the structure of Mal-amido-PEG8-acid - Benchchem.

- Mal-PEG8-acid | CAS# 1818294-46-0 | PEG Linker - MedKoo Biosciences.

- MAL-PEG8-Acid - CD Bioparticles.

- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific.

- Analytical Methods to Qualify and Quantify PEG and PEGyl

- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjug

- Application Notes and Protocols for Mal-amido-PEG8-acid Conjug

- Trends in Characterization of PEGylated Proteins by Mass Spectrometry - Walsh Medical Media.

- Maleimide PEG8 Acetic Acid - JenKem Technology USA.

- Mal-PEG-acid - AxisPharm.

- Application Notes and Protocols: Dissolving Mal-NH-PEG8-PFP Ester in DMSO vs.

- Mal-amido-PEG8-acid, 1334177-86-4 - BroadPharm.

- Protocol for PEG Acid Reagents - BroadPharm.

- Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?

- Mal-PEG8-acid - Conju-Probe: Enable Bioconjug

- Protocol: Maleimide Labeling of Protein Thiols - Biotium.

- Protocol for PEG Maleimide - BroadPharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mal-PEG8-acid, 1818294-46-0 | BroadPharm [broadpharm.com]

- 4. Mal-amido-PEG8-acid, 1334177-86-4 | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Mal-N-bis(PEG8-acid) | BroadPharm [broadpharm.com]

- 11. MAL-PEG8-Acid - CD Bioparticles [cd-bioparticles.net]

- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vectorlabs.com [vectorlabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 18. broadpharm.com [broadpharm.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Mal-PEG8-acid, CAS 1818294-46-0 | AxisPharm [axispharm.com]

- 22. broadpharm.com [broadpharm.com]

- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. walshmedicalmedia.com [walshmedicalmedia.com]

- 26. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 29. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]

- 30. enovatia.com [enovatia.com]

An In-depth Technical Guide to Mal-PEG8-acid: Reactivity, Protocols, and Stability Considerations

Introduction

In the landscape of advanced bioconjugation, the precise and stable linkage of disparate molecular entities is paramount. Heterobifunctional linkers are the linchpins of this field, enabling the creation of complex architectures like Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized biomaterials. Among these critical tools, Mal-PEG8-acid has emerged as a particularly versatile and powerful reagent.

This guide provides an in-depth technical exploration of Mal-PEG8-acid, moving beyond a surface-level description to dissect its core chemical functionalities. We will examine the nuanced reactivity of its maleimide group, the strategic role of its discrete PEG8 spacer, and the utility of its terminal carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal, mechanistic understanding required to optimize conjugation strategies, troubleshoot challenges, and innovate with confidence.

Molecular Profile and Strategic Design

Mal-PEG8-acid is a heterobifunctional crosslinker meticulously designed with three distinct functional domains. Understanding the role of each component is crucial to harnessing its full potential.

-

Maleimide Group: This moiety is the thiol-reactive warhead of the molecule. It provides for the site-specific, covalent attachment to sulfhydryl groups (e.g., from cysteine residues in proteins) through a Michael addition reaction.[1][2][3]

-

Polyethylene Glycol (PEG8) Spacer: The linker incorporates a discrete chain of eight ethylene glycol units. Unlike polydisperse PEGs, this monodisperse chain ensures batch-to-batch consistency and a precisely defined spatial relationship between the conjugated molecules. The PEG8 chain serves several critical functions:

-

Solubility Enhancement: It imparts significant hydrophilicity, improving the aqueous solubility of the linker and often of the final conjugate, which is especially important when working with hydrophobic drug payloads.[4][5][6]

-

Pharmacokinetic Modulation: In therapeutic applications like ADCs, the PEG linker can prolong circulation half-life and reduce immunogenicity by creating a "hydration shell" around the conjugate.[5][]

-

Steric Optimization: It provides a flexible spacer arm, preventing steric hindrance between the conjugated molecules and preserving their biological activity.

-

-

Terminal Carboxylic Acid: This functional group provides a second, orthogonal reactive handle. Following conjugation via the maleimide, the carboxylic acid can be activated to react with primary amines (e.g., lysine residues or N-termini), enabling the creation of three-part conjugates or immobilization to amine-functionalized surfaces.[8][9][10]

| Property | Value |

| Chemical Formula | C23H39NO12 |

| Molecular Weight | 521.56 g/mol [9] |

| Typical Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF)[9][11] |

| Storage | Store at -20°C, protected from moisture.[12][13] |

The Chemistry of Maleimide-Thiol Conjugation

The utility of Mal-PEG8-acid is fundamentally rooted in the high efficiency and selectivity of the maleimide-thiol reaction.

The Michael Addition Mechanism

The core reaction is a Michael addition, where a nucleophilic thiolate anion (R-S⁻) attacks one of the electron-deficient carbons of the maleimide's double bond.[1][2] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2] This reaction is classified as a "click chemistry" reaction due to its speed, high yield, and mild, physiological reaction conditions.[1][2][12]

Caption: The Michael addition reaction pathway for maleimide-thiol conjugation.

Critical Reaction Parameter: pH

The pH of the reaction buffer is the single most critical factor for successful maleimide-thiol conjugation. The optimal pH range is 6.5 to 7.5 .[3][12][13]

-

Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is low because the thiol group (R-SH) remains protonated. This significantly slows down the reaction rate.

-

Within pH 6.5-7.5: This range provides the perfect balance. It is high enough to deprotonate a sufficient fraction of thiols to the reactive thiolate form, yet low enough to minimize competing side reactions.[12][13] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][12]

-

Above pH 7.5: Two detrimental side reactions become significant:

-

Reaction with Amines: The maleimide group begins to react competitively with unprotonated primary amines (e.g., lysine residues).[12]

-

Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid.[12][13] This inactivates the linker, leading to low conjugation yields.[13] The rate of hydrolysis increases significantly with rising pH and temperature.[13][14]

-

Stability Considerations: A Two-Fold Challenge

While the maleimide-thiol reaction is robust, a senior scientist must account for the stability of both the reagent before conjugation and the resulting thiosuccinimide linkage after conjugation.

Pre-Conjugation: Maleimide Hydrolysis

The primary challenge before the reaction is the hydrolysis of the maleimide ring.[13]

-

Problem: In aqueous solutions, especially at pH > 7.5, the maleimide ring can open to form an unreactive maleamic acid, rendering the linker useless for thiol conjugation.[12][13]

-

Solution: Never store maleimide linkers in aqueous buffers. Always prepare stock solutions in a dry, water-miscible, and biocompatible organic solvent like DMSO or DMF.[13][15] These stock solutions should be stored at -20°C in small aliquots to prevent multiple freeze-thaw cycles.[13] The maleimide stock solution should only be added to the aqueous reaction buffer immediately before starting the conjugation.[13]

Post-Conjugation: Thiosuccinimide Linkage Stability

The resulting thiosuccinimide linkage, while generally stable, can be susceptible to degradation, particularly in vivo.

-

Problem: Retro-Michael Reaction: The Michael addition is reversible. In environments with high concentrations of other thiols (like glutathione in plasma), the conjugate can undergo a retro-Michael reaction, releasing the original maleimide-payload.[13][16][17] This "thiol exchange" can lead to premature drug release and off-target effects in ADC applications.[16][18]

-

Solution: Post-Conjugation Hydrolysis: The stability of the conjugate can be dramatically enhanced by intentionally hydrolyzing the thiosuccinimide ring after the conjugation is complete.[16][17] This ring-opening forms a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[13][18] This is achieved by raising the pH of the purified conjugate solution to 8.5-9.0 and incubating it at room temperature or 37°C.[13][15][16]

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. adcreview.com [adcreview.com]

- 5. labinsights.nl [labinsights.nl]

- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 8. MAL-PEG8-Acid - CD Bioparticles [cd-bioparticles.net]

- 9. medkoo.com [medkoo.com]

- 10. Mal-PEG8-acid, 1818294-46-0 | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tandfonline.com [tandfonline.com]

Introduction: The Strategic Role of Mal-PEG8-acid in Modern Bioconjugation

An In-depth Technical Guide to the Carboxylic Acid Activation of Mal-PEG8-acid for Bioconjugation

In the landscape of advanced drug development and molecular biology, the precise and stable linkage of molecules is paramount. Heterobifunctional linkers are the cornerstone of this field, enabling the construction of complex therapeutic and diagnostic agents such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and sophisticated imaging agents.[1][2] Among these critical tools, Mal-PEG8-acid stands out for its unique and advantageous architecture.

This molecule is composed of three distinct functional domains:

-

A Maleimide Group : This moiety offers high selectivity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, forming a stable thioether bond.[3][4]

-

A Terminal Carboxylic Acid : This group provides a reactive handle for conjugation to primary amines, such as those on lysine residues or the N-terminus of a protein, after appropriate activation.[3][5]

-

A Polyethylene Glycol (PEG) Spacer : The eight-unit PEG chain is a precisely defined, hydrophilic spacer that enhances the aqueous solubility of the final conjugate, reduces aggregation, and can minimize immunogenicity.[1][3][6]

The power of Mal-PEG8-acid lies in the orthogonal reactivity of its end groups, allowing for controlled, stepwise conjugation strategies.[1] However, the successful utilization of this linker hinges on the efficient and reliable activation of its terminal carboxylic acid. This guide provides an in-depth exploration of the chemistry, critical parameters, and field-proven protocols for activating Mal-PEG8-acid, empowering researchers to confidently build the next generation of bioconjugates.

Pillar 1: The Core Mechanism of Carboxylic Acid Activation via EDC/NHS Chemistry

Carboxylic acids and primary amines do not spontaneously form a stable amide bond under physiological conditions. Activation of the carboxyl group is required to make it susceptible to nucleophilic attack by the amine. The most prevalent and robust method for this in aqueous environments is carbodiimide chemistry, primarily using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[7][8][9]

The process is a strategic two-step reaction designed to maximize efficiency and yield:

Step 1: Formation of the O-Acylisourea Intermediate EDC reacts with the carboxylic acid of Mal-PEG8-acid to form a highly reactive, yet unstable, O-acylisourea intermediate.[8][10] This intermediate is prone to rapid hydrolysis in water, which would regenerate the original carboxylic acid and reduce conjugation efficiency.[8]

Step 2: Stabilization via NHS-Ester Formation To mitigate hydrolysis and improve the reaction outcome, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is introduced.[10][11] NHS efficiently reacts with the O-acylisourea intermediate, displacing the EDC byproduct and forming a more stable, semi-stable amine-reactive NHS ester.[11] This NHS ester has a longer half-life in aqueous solution, allowing for a more controlled and efficient subsequent reaction with a primary amine.[12]

This two-step activation mechanism is the foundation of modern bioconjugation protocols involving carboxylic acids.

Pillar 2: Critical Parameters for a Self-Validating Protocol

The success of EDC/NHS chemistry is not merely about mixing reagents; it is a finely tuned process where several parameters must be controlled. Understanding and optimizing these variables is key to achieving high-yield, reproducible results.

| Parameter | Recommended Range/Condition | Rationale & Expert Insights |

| Activation pH | pH 4.5 - 6.0 [10][12][13][14] | EDC-mediated activation of the carboxyl group is most efficient in a slightly acidic environment. This pH ensures the carboxyl group is sufficiently protonated for reaction while maintaining EDC stability. Field Insight: MES buffer is the industry standard for this step as it lacks competing amine or carboxyl groups.[13][15] |

| Conjugation pH | pH 7.2 - 8.5 [12][13][14] | The reaction of the NHS ester with a primary amine is optimal at a physiological to slightly basic pH. This ensures the target amine is deprotonated and sufficiently nucleophilic to attack the ester. Field Insight: A two-step protocol where the pH is adjusted after activation gives the highest control and yield. PBS and borate buffers are excellent choices.[13][14] |

| Buffer Selection | Non-amine, non-carboxylate buffers | Buffers like Tris, glycine, or acetate contain functional groups that will directly compete with the Mal-PEG8-acid or the target molecule, drastically reducing or eliminating the desired reaction.[12][13] This is a common and avoidable source of experimental failure. |

| Reagent Handling | Store desiccated at -20°C; equilibrate to RT before opening [12][13][16] | EDC and NHS are highly sensitive to moisture and will rapidly lose activity upon exposure.[12][17] Always use fresh, high-purity reagents and prepare solutions immediately before use. Do not create long-term aqueous stock solutions.[13] |

| Molar Ratios (Reagent:PEG) | EDC: 2-10 fold excess; NHS: 2-10 fold excess | A molar excess of the activation reagents drives the reaction towards the formation of the NHS ester. The optimal ratio is empirical and depends on the scale and concentration of the reaction; start with a 5-fold excess and optimize as needed.[9] |

| Reaction Time | Activation: 15-30 min @ RT [9][12] Conjugation: 2 hrs @ RT or Overnight @ 4°C [12][16] | The activation step is rapid. The subsequent conjugation can be slower. Incubating overnight at 4°C can improve yields for sterically hindered or less reactive amines and minimizes potential degradation of sensitive biomolecules.[12] |

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide a robust framework for the activation and conjugation of Mal-PEG8-acid. The two-step method is highly recommended for its superior control and efficiency, especially when working with valuable biomolecules.

Protocol 1: Two-Step Aqueous Activation and Conjugation (Recommended)

This method separates the activation and conjugation steps, optimizing the pH for each and thereby maximizing efficiency.

Materials:

-

Mal-PEG8-acid

-

EDC Hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Amine-containing molecule (e.g., protein) in Conjugation Buffer

-

Desalting column (e.g., Zeba™ Spin Desalting Columns) for purification

Procedure:

-

Reagent Preparation:

-

Allow Mal-PEG8-acid, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[12][13]

-

Prepare a 10 mg/mL solution of Mal-PEG8-acid in Activation Buffer.

-

Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer. Do not store these solutions.

-

-

Activation of Mal-PEG8-acid:

-

Removal of Excess Reagents (Optional but Recommended):

-

To prevent unwanted side reactions with your target molecule, remove the excess EDC and NHS.

-

Equilibrate a desalting column with Conjugation Buffer according to the manufacturer's instructions.

-

Apply the activation reaction mixture to the column and collect the eluate containing the activated Mal-PEG8-NHS ester. This step also effectively performs the buffer exchange into the optimal conjugation pH.[9]

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the activated Mal-PEG8-NHS ester solution (from step 2 or 3) to your amine-containing molecule (e.g., protein) in Conjugation Buffer. A 10-20 fold molar excess of the activated PEG linker to the protein is a common starting point.[12]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[12]

-

-

Quenching and Purification:

-

Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[11] Incubate for 15-30 minutes at room temperature to hydrolyze any remaining active NHS esters.

-

Purify the final conjugate from excess PEG linker and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[11][12]

-

Protocol 2: One-Pot Aqueous Conjugation

This simplified method is faster but offers less control over the reaction environment. It may be suitable for robust molecules or initial screening experiments.

Procedure:

-

Reaction Setup:

-

Dissolve your amine-containing molecule and Mal-PEG8-acid in PBS, pH 7.2.

-

-

Initiate Reaction:

-

Prepare fresh concentrated stock solutions of EDC and NHS in an anhydrous solvent like DMSO or DMF.

-

Add EDC and NHS to the reaction mixture. The final concentrations and molar ratios should be similar to those in the two-step protocol.

-

-

Incubation, Quenching, and Purification:

-

Incubate, quench, and purify the reaction as described in steps 4 and 5 of Protocol 1.

-

Characterization and Troubleshooting

Confirming the success of your conjugation is a critical final step.

-

Characterization Methods:

-

SDS-PAGE: A successful conjugation to a protein will result in a noticeable upward shift in the protein's band on the gel, corresponding to the increased molecular weight from the added PEG linker.[12]

-

Mass Spectrometry (MALDI-TOF or LC-MS): Provides definitive confirmation of conjugation by measuring the precise mass of the final product.[17]

-

Chromatography (HPLC, SEC): Used to assess the purity of the conjugate and separate it from unreacted starting materials.[11]

-

Dynamic Light Scattering (DLS): Can show an increase in the hydrodynamic diameter of a molecule or nanoparticle after PEGylation.[18]

-

-

Common Troubleshooting Scenarios:

| Problem | Potential Cause | Recommended Solution |

| Low/No Yield | Inactive EDC/NHS due to moisture. | Use fresh vials of high-purity, desiccated reagents.[12][13][17] Always allow vials to warm to room temperature before opening. |

| Incorrect pH for activation or conjugation. | Strictly follow the two-step pH protocol (pH 4.5-6.0 for activation, pH 7.2-8.5 for conjugation).[13] Verify the pH of your buffers. | |

| Competing buffer components (e.g., Tris, glycine). | Use non-competing buffers such as MES for activation and PBS or Borate for conjugation.[12][13] | |